1-Benzimidazoleacetamide,N-methyl-(6CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

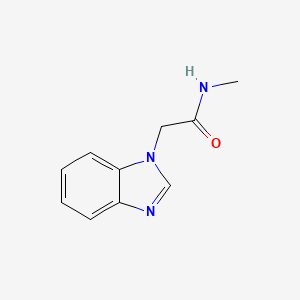

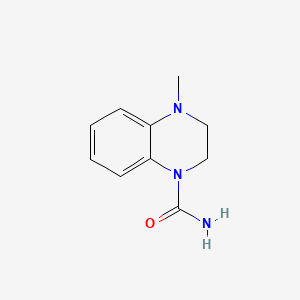

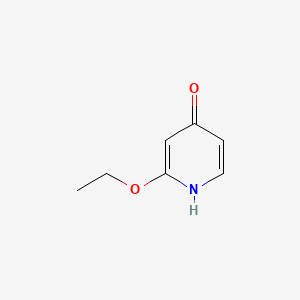

The molecular structure of 1-Benzimidazoleacetamide, N-methyl-(6CI) consists of a benzimidazole ring attached to an acetamide group with a methyl substitution . The molecular weight is 189.218.Physical And Chemical Properties Analysis

1-Benzimidazoleacetamide, N-methyl-(6CI) is a white to off-white crystalline powder. The molecular formula is C10H11N3O, and the molecular weight is 189.218.Scientific Research Applications

1. Corneal Permeability and Pharmacological Activity

Jesudason et al. (2009) synthesized a novel series of N-Mannich bases of benzimidazole derivatives and investigated their analgesic and anti-inflammatory activity. The study also involved corneal permeability and quantum chemical calculations to correlate hydrogen bonding ability with permeability and activity, highlighting the relevance of these compounds in pharmacological studies and their potential in drug delivery through the cornea Jesudason et al., 2009.

2. Antibacterial and Anti-Tubercular Properties

Salfi and Hakim (2020) focused on developing novel benzimidazole-acetamide derivatives with potent antibacterial and anti-tubercular properties. This study underscores the potential of these compounds in addressing infectious diseases, showcasing their effectiveness against various bacterial strains and Mycobacterium tuberculosis Salfi & Hakim, 2020.

3. Anti-inflammatory Activity

Bhor and Sable (2022) examined the anti-inflammatory activity of benzimidazole derivatives. They synthesized a series of compounds and evaluated their effectiveness using the rat-paw-edema method, identifying several derivatives with significant anti-inflammatory properties Bhor & Sable, 2022.

4. Antibacterial Activity of Pyramidine Derivatives

Gullapelli et al. (2014) conducted a systematic investigation into the synthesis, characterization, and biological activities of benzimidazole-based pyramidine derivatives, highlighting their notable antibacterial activity Gullapelli et al., 2014.

5. Antihypertensive Properties

Zhu et al. (2016) designed, synthesized, and evaluated the biological effects of benzimidazole derivatives as angiotensin II receptor antagonists. This research highlights the potential of these compounds in managing hypertension, demonstrating their effectiveness in lowering mean blood pressure in hypertensive rats Zhu et al., 2016.

6. Antimicrobial Activity and Molecular Docking Studies

Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and assessed their antimicrobial activity against a range of pathogens, also conducting in silico studies to understand the interaction of these compounds with microbial protein Sethi et al., 2016.

7. Synthesis and Biological Activity

Shetgiri and Kokitkar (2001) synthesized benzimidazoles with varying pharmacological activities, including anthelmintic, antibacterial, and antifungal effects. This research emphasizes the potential of benzimidazoles in a wide range of therapeutic applications Shetgiri & Kokitkar, 2001.

Safety and Hazards

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-10(14)6-13-7-12-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYQCADZXXOQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)

![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)

![Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane](/img/structure/B560712.png)